molecular formula C17H16ClIO2 B3325698 (r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 2194590-02-6

(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B3325698
CAS No.: 2194590-02-6
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydrofuran ring, a phenoxy group, and a benzyl group substituted with chlorine and iodine atoms. Its molecular formula is C13H10ClIO, and it has a molecular weight of 344.5754 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-iodobenzyl chloride with phenol to form 4-(2-chloro-5-iodobenzyl)phenol. This intermediate is then reacted with tetrahydrofuran under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the presence of reactive halogen atoms .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is unique due to the combination of its tetrahydrofuran ring, phenoxy group, and halogenated benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 3
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 4
Reactant of Route 4
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 5
Reactant of Route 5
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 6
Reactant of Route 6
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.